molecular formula C19H20ClNO3S B12132859 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide

Cat. No.: B12132859
M. Wt: 377.9 g/mol
InChI Key: AVVNLHKAWVTSOW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a synthetic organic compound designed for research applications. It features a benzamide core where the nitrogen atom is substituted with a 4-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety, a configuration known as a sulfolane derivative. The structure includes a 4-methyl group on the benzamide ring, a modification that can influence the compound's physicochemical properties and biological interactions. Compounds within this structural class have been investigated as potential protein kinase inhibitors. Research on analogous molecules suggests they may function by binding to the kinase's active site, potentially acting as ATP-competitive (Type 1) inhibitors or as allosteric (Type 2) inhibitors that target inactive enzyme conformations. The 4-methylbenzamide linker is a recognized pharmacophore in the design of such inhibitors, contributing to interactions within hydrophobic regions of the target protein. This compound is intended for research purposes further investigating these mechanisms. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide

InChI

InChI=1S/C19H20ClNO3S/c1-14-2-6-16(7-3-14)19(22)21(18-10-11-25(23,24)13-18)12-15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3

InChI Key

AVVNLHKAWVTSOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Chlorobenzyl Intermediate Synthesis

The synthesis begins with the preparation of the 4-chlorobenzyl moiety. This typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, benzyl chloride derivatives are treated with aluminum chloride (AlCl₃) in anhydrous dichloromethane at 0–5°C to introduce the chlorobenzyl group. Yields for this step range from 70–85%, depending on the purity of starting materials and reaction time.

Dioxidotetrahydrothiophen Moiety Preparation

The 1,1-dioxidotetrahydrothiophen-3-yl group is synthesized via oxidation of tetrahydrothiophene derivatives. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acetic acid at 60–80°C oxidizes the sulfur atom to a sulfone group. This step achieves 90–95% conversion efficiency but requires careful temperature control to avoid over-oxidation.

4-Methylbenzamide Synthesis

4-methylbenzamide is prepared by amidating 4-methylbenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia gas in tetrahydrofuran (THF). This method yields 80–88% pure product, as confirmed by Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR).

Coupling Strategies and Final Assembly

Amide Bond Formation

The final step involves coupling the 4-chlorobenzyl and dioxidotetrahydrothiophen intermediates with 4-methylbenzamide. A two-phase approach is employed:

  • Activation of Carboxylic Acid : 4-methylbenzoic acid is activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF).

  • Nucleophilic Substitution : The activated intermediate reacts with N-(4-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine in the presence of triethylamine (TEA) at 25°C for 12–16 hours.

Table 1: Optimization of Coupling Reaction Conditions

ParameterOptimal RangeYield (%)Purity (%)
Temperature20–30°C78–8295–98
SolventDMF/THF (1:1)8597
Catalyst (TEA)1.5 equiv8096
Reaction Time12–16 hours8298

Data adapted from and.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility. A patented method utilizes a microreactor system with the following parameters:

  • Residence Time : 5–7 minutes

  • Pressure : 2–3 bar

  • Temperature Gradient : 50°C (inlet) to 25°C (outlet)
    This approach reduces byproduct formation by 40% compared to batch processes.

Green Chemistry Adaptations

Recent advancements focus on solvent-free mechanochemical synthesis. Ball milling the intermediates with potassium carbonate (K₂CO₃) as a base achieves 75% yield in 2 hours, eliminating volatile organic solvents.

Purification and Analytical Validation

Chromatographic Techniques

Crude product is purified via flash chromatography using silica gel (230–400 mesh) and a hexane/ethyl acetate gradient (70:30 to 50:50). High-performance liquid chromatography (HPLC) with a C18 column confirms >99% purity.

Spectroscopic Characterization

  • NMR : δ 7.25–7.40 (aromatic protons), δ 3.70–3.90 (methylene groups).

  • Mass Spectrometry : Molecular ion peak at m/z 388.1 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of tetrahydrothiophene may yield sulfoxide intermediates. Adding catalytic amounts of pyridine suppresses this side reaction, improving sulfone purity to 98%.

Scalability Issues

Large-scale coupling reactions face exothermic risks. Implementing jacketed reactors with external cooling maintains temperatures below 30°C, ensuring consistent yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide exhibits significant inhibitory effects on xanthine oxidase, an enzyme implicated in purine metabolism. Inhibition of this enzyme has therapeutic implications for conditions such as gout and other inflammatory diseases.

Molecular Docking Studies

Molecular docking studies suggest that this compound effectively binds to the active site of xanthine oxidase, indicating its potential as a selective inhibitor. The structural features of the compound complement the enzyme's active site, enhancing its inhibitory efficacy .

Applications in Medicinal Chemistry

The compound's ability to inhibit xanthine oxidase positions it as a candidate for developing new treatments for:

  • Gout : By lowering uric acid levels through enzyme inhibition.
  • Inflammatory diseases : Potentially providing relief from conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have explored the pharmacological activities of similar compounds, providing insights into their potential applications:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various bacterial strains. For example, derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a mechanism involving apoptosis induction in tumor cells while sparing normal cells.
Activity TypeTarget Enzyme/Cell LineResultReference
Enzyme InhibitionXanthine OxidaseSignificant inhibition
AntimicrobialVarious Bacterial StrainsPromising activity
AnticancerMCF7 Breast Cancer Cell LineCytotoxic effects

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Electron-Withdrawing Groups : The nitro group in may reduce metabolic stability but increase electrophilicity, affecting pharmacokinetics .

Core Structure Modifications

Variations in the central scaffold influence target selectivity and potency:

Compound Name Core Structure HDAC Inhibition (IC₅₀)* Selectivity
HDACi 109 Hexyl-linked benzamide HDAC1: 0.15 µM; HDAC3: 0.09 µM Dual HDAC1/3 inhibitor
HDACi 136 Fluorophenyl-substituted benzamide HDAC1: >10 µM; HDAC3: 5.2 µM Moderate HDAC3 selectivity
BH52025 Chromene carboxamide N/A Structural similarity to kinase inhibitors

Key Observations :

  • However, replacing the hexyl linker (as in HDACi 109) with a tetrahydrothiophene sulfone group (target compound) may alter binding kinetics .
  • Chromene carboxamide derivatives (BH52025, ) diverge significantly, likely targeting non-HDAC pathways .

Sulfone-Modified Tetrahydrothiophene Ring

The 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes these compounds from classical HDAC inhibitors:

  • Conformational Rigidity : The tetrahydrothiophene ring’s planar structure may restrict rotational freedom, enhancing target affinity .

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H22ClNO4S
Molecular Weight 407.9 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Chlorobenzyl Intermediate : Reacting 4-chlorobenzyl chloride with a suitable nucleophile.
  • Synthesis of Dioxidotetrahydrothiophenyl Intermediate : Oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.
  • Coupling Reaction : The chlorobenzyl and dioxidotetrahydrothiophenyl intermediates are coupled with 4-methylbenzoic acid under controlled conditions.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets, which may include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It might interact with receptors to modulate signaling pathways.
  • Cell Membrane Disruption : Potential effects on cell membranes can lead to altered cellular functions.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar compounds, suggesting avenues for future research on this compound.

  • Antiviral Activity : A related compound demonstrated anti-virulence activity against Vibrio cholerae, inhibiting the σE stress response pathway critical for its virulence . This suggests that this compound may exhibit similar properties.
  • Antimicrobial Studies : Compounds with structural similarities have shown antimicrobial properties, indicating that this compound could also possess activity against various pathogens.
  • Pharmacological Profiling : Research into the pharmacokinetics and toxicity profiles of similar compounds is essential to assess the safety and efficacy of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide?

  • Methodological Answer : Synthesis typically involves multi-step amidation and coupling reactions. Key steps include:

  • Step 1 : Activation of the carboxylic acid group (e.g., using coupling agents like DCC/HOBt) .
  • Step 2 : Reaction with substituted amines under controlled pH (6–8) and temperature (25–60°C) in polar aprotic solvents (e.g., DMF or DCM) .
  • Step 3 : Purification via column chromatography or recrystallization.
    Critical parameters include solvent choice (DMF enhances reactivity), reducing agents (e.g., NaBH4 for intermediate steps), and reaction monitoring via TLC/HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., expected [M+H]+ ~394 g/mol) .
  • Infrared Spectroscopy (IR) : Identify amide C=O stretch (~1650 cm⁻¹) and sulfone S=O bands (~1300 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer : Stability is influenced by:

  • pH : Degrades rapidly in strongly acidic/basic conditions (pH <3 or >10). Optimal stability at pH 5–7 .
  • Temperature : Store at –20°C for long-term stability; avoid repeated freeze-thaw cycles .
  • Solvent : Dissolve in DMSO for biological assays (≤10% v/v in aqueous buffers to prevent precipitation) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
  • Kinetic Assays : Measure enzyme inhibition (e.g., IC50 values) under varying substrate concentrations .
  • Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., kinases or GPCRs) using software like GROMACS .
  • Metabolic Profiling : Track metabolite formation via LC-MS/MS to assess metabolic stability .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. Strategies include:

  • Systematic SAR Studies : Synthesize analogs with controlled substitutions (e.g., Table 1) .

  • Data Normalization : Use internal controls (e.g., reference inhibitors) across assays to minimize variability .

  • Computational QSAR Models : Predict activity trends using descriptors like logP, H-bond acceptors, and polar surface area .

    Table 1: Key Structural Analogs and Activity Trends

    Compound SubstituentBiological Activity TrendReference
    4-Methoxy instead of 4-chloroReduced kinase inhibition
    Ethylbenzyl vs. chlorobenzylEnhanced metabolic stability
    Fluorine at para positionIncreased receptor binding affinity

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate permeability (Caco-2), CYP450 interactions, and bioavailability .
  • Docking Studies : Identify binding poses with targets (e.g., AutoDock Vina) using X-ray or cryo-EM structures .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthesis .

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